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Compound of Interest

Compound Name: Ethyl 3-methyl-2,6-dinitrobenzoate

CAS No.: 103041-13-0

Cat. No.: B2462374 Get Quote

Executive Summary & Structural Context[1][2][3][4]
[5]
Subject: Ethyl 3-methyl-2,6-dinitrobenzoate (CAS: Analogous to Musk Intermediates)

Primary Application: Intermediate in the synthesis of poly-nitro aromatic musks and energetic

materials. Analytical Challenge: Distinguishing the target 2,6-dinitro regioisomer from the

thermodynamically favored 2,4-dinitro byproduct and the mono-nitro precursor.

This guide provides a definitive 1H NMR interpretation framework. Unlike standard database

entries, this analysis focuses on the steric inhibition of resonance caused by the 3-methyl/2-

nitro interaction and the specific coupling patterns required to validate regio-purity.

Structural Logic & Numbering
C1: Ethyl Ester (-COOCH2CH3)

C2: Nitro (-NO2)[1]

C3: Methyl (-CH3)

C4: Proton (H4)

C5: Proton (H5)
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C6: Nitro (-NO2)

Decision Logic: The Interpretation Workflow
The following diagram outlines the logical pathway for confirming the structure and ruling out

common impurities.
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Figure 1: Decision tree for structural verification of nitro-benzoate regioisomers.

Detailed Spectral Interpretation
The Aliphatic Region (Internal Standards)
This region serves as your self-validating internal standard. If the integration ratio between the

ethyl group and the aromatic protons deviates from 5:2, the sample contains impurities.
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Signal
Shift (δ
ppm)*

Multiplicity Integration Assignment
Mechanistic
Insight

A 1.38 - 1.42
Triplet (

Hz)
3H Ester -CH₃

Typical ethyl

ester terminal

methyl.

B 2.55 - 2.65 Singlet 3H Ar-CH₃ (C3)

Diagnostic:

Significantly

deshielded

compared to

toluene (2.35

ppm) due to

the ortho-

nitro group at

C2.

C 4.40 - 4.48
Quartet (

Hz)
2H Ester -OCH₂-

Deshielded

by the

electronegati

ve oxygen

and the

electron-

deficient ring.

*Note: Shifts reported in CDCl₃. Values may shift +0.1-0.2 ppm in DMSO-d₆.

The Aromatic Region (The Fingerprint)
The core challenge is distinguishing the 2,6-isomer from the 2,4-isomer. Both possess two

adjacent protons, leading to an AB doublet system.

Target Molecule: Ethyl 3-methyl-2,6-dinitrobenzoate

H5 Proton: Located at C5. It is ortho to the C6-Nitro group.

Effect: Strong Deshielding.

Shift:8.05 – 8.15 ppm.
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H4 Proton: Located at C4.[2] It is ortho to the C3-Methyl group.

Effect: The methyl group is electron-donating (inductive), providing a shielding effect

relative to H5.

Shift:7.50 – 7.60 ppm.

Coupling:

Hz (Ortho coupling).

Critical Validation Check: The chemical shift difference (

) between the two doublets in the 2,6-isomer is large (

ppm) because one proton is next to a Nitro, and the other is next to a Methyl.

If

is small (< 0.2 ppm): Suspect the 2,4-dinitro isomer, where H5 and H6 are both ortho to
electron-withdrawing groups (Nitro at C4 and Ester at C1, respectively), resulting in a more
condensed spectrum.

Comparative Analysis: Target vs. Alternatives
The following table contrasts the target molecule with its primary synthetic impurities.
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Feature Target: 2,6-Dinitro Impurity: 2,4-Dinitro
Precursor: 3-Methyl-

Benzoate

Symmetry Asymmetric Asymmetric Asymmetric

Aromatic Pattern 2 Doublets (AB) 2 Doublets (AB) Multiplet (4H)

Coupling (

)
Hz (Ortho) Hz (Ortho) Mixed Ortho/Meta

Ar-CH₃ Shift ppm (Deshielded)
ppm (Highly

Deshielded)
ppm

Key Distinction

Large gap between

aromatic doublets.[3]

[1][4] H4 is shielded

by Methyl.

Small gap between

aromatic doublets.

Both H5/H6

deshielded.

Lack of high-field

nitro-induced shifts

(>8.0 ppm).

Advanced Mechanism: Steric Inhibition of Resonance
In the 2,6-dinitro isomer, the nitro group at C2 is sandwiched between the Ester (C1) and the

Methyl (C3).

Steric Crowding: The C2-Nitro group cannot lie coplanar with the benzene ring.

Twisting: It rotates out of plane.

Spectroscopic Consequence: The resonance withdrawal (mesomeric effect) of the C2-Nitro

is diminished. This explains why H4 (para to C1-Ester) might appear slightly more shielded

than predicted by simple additivity rules.

Experimental Protocol: Self-Validating NMR
Workflow
To ensure data integrity (Trustworthiness), follow this specific preparation protocol designed to

prevent concentration-dependent shifting common in nitro-aromatics.
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Step 1: Solvent Selection
Primary: Chloroform-d (

, 99.8% D).

Why: Minimizes solvent-solute hydrogen bonding, providing sharper resolution of the

methyl singlet.

Alternative: DMSO-d₆.[5]

Warning: DMSO may cause the aromatic doublets to shift downfield by ~0.15 ppm due to

polarity, potentially obscuring the separation between isomers.

Step 2: Sample Preparation
Weigh 10-15 mg of the solid sample.

Dissolve in 0.6 mL of

.

Filtration (Crucial): Nitro-compounds often retain inorganic salts from the nitration acid mix.

Filter the solution through a small plug of glass wool into the NMR tube to prevent line

broadening caused by paramagnetic impurities (e.g., trace metal oxides).

Step 3: Acquisition Parameters[9]
Scans (NS): 16 (sufficient for 10mg).

Relaxation Delay (D1): Set to 3.0 seconds.

Reason: The protons adjacent to nitro groups often have longer

relaxation times. A short D1 will reduce integration accuracy, invalidating your 5:2 check.

Synthesis & Separation Pathway (Contextualization)
Understanding where the sample comes from aids interpretation.[2] The 2,6-isomer is usually

the minor product compared to the 2,4-isomer during direct nitration.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://spectrabase.com/compound/4l5IO8e3C0n
https://www.aiinmr.com/wp-content/uploads/2020/01/Electrophilic-Aromatic-Substitution-Nitration-of-Methyl-Benzoate.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2462374?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ethyl 3-methylbenzoate Nitration
(HNO3/H2SO4) Isomer Mixture

2,4-Dinitro (Major)
Less Sterically HinderedMajor Path

2,6-Dinitro (Target)
Sterically Crowded

Minor Path

Click to download full resolution via product page

Figure 2: Synthetic origin of the regioisomers. Note that 2,6-substitution requires forcing

conditions or specific directing group manipulation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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